molecular formula C9H13F3N2O B13325696 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B13325696
M. Wt: 222.21 g/mol
InChI Key: OYUAXZVBDVXKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H13F3N2O It is characterized by the presence of a trifluoromethyl group, an imidazole ring, and a hydroxyl group

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group, an imidazole ring, and a hydroxyl group, which contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3

InChI Key

OYUAXZVBDVXKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.